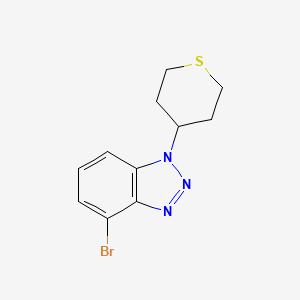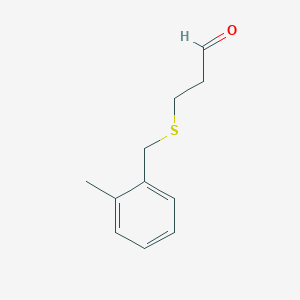
3-((2-Methylbenzyl)thio)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Methylbenzyl)thio)propanal: is an organic compound with the molecular formula C11H14OS . It is characterized by the presence of a propanal group attached to a thioether linkage, which in turn is connected to a 2-methylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Methylbenzyl)thio)propanal typically involves the reaction of 2-methylbenzyl chloride with thiopropanal in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 3-((2-Methylbenzyl)thio)propanal can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The thioether linkage in this compound can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
科学的研究の応用
Chemistry: 3-((2-Methylbenzyl)thio)propanal is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.
作用機序
The mechanism of action of 3-((2-Methylbenzyl)thio)propanal involves its interaction with molecular targets through its thioether and aldehyde functionalities. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The aldehyde group can participate in various chemical reactions, including condensation and addition reactions, which can modify the structure and function of biological molecules.
類似化合物との比較
Benzylthiopropanal: Similar structure but lacks the methyl group on the benzene ring.
2-Methylbenzylthiopropanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Benzylthio)propanal: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness: 3-((2-Methylbenzyl)thio)propanal is unique due to the presence of both a methyl-substituted benzene ring and a thioether linkage
特性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC名 |
3-[(2-methylphenyl)methylsulfanyl]propanal |
InChI |
InChI=1S/C11H14OS/c1-10-5-2-3-6-11(10)9-13-8-4-7-12/h2-3,5-7H,4,8-9H2,1H3 |
InChIキー |
YGJUJOUWRAWDRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



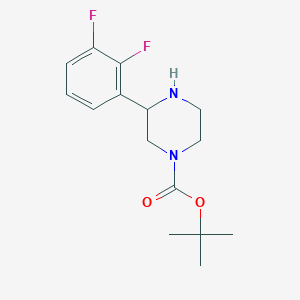
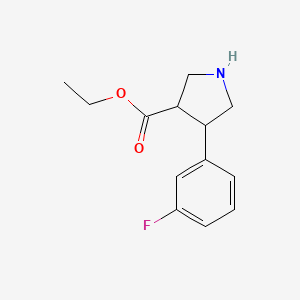
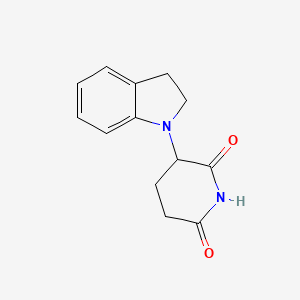

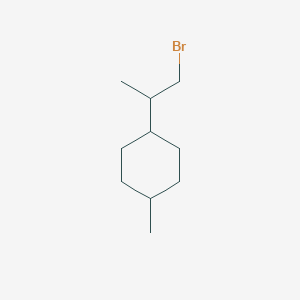
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
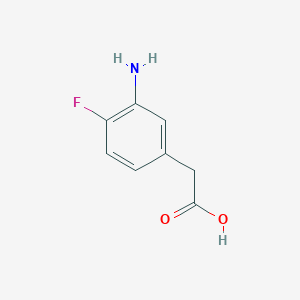
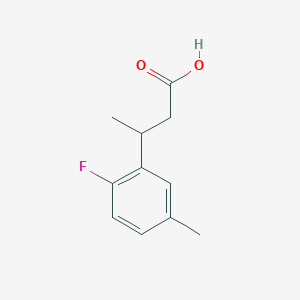
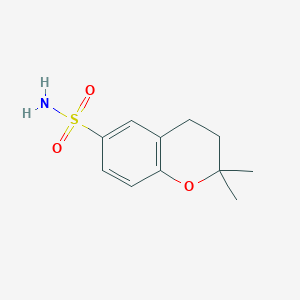
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
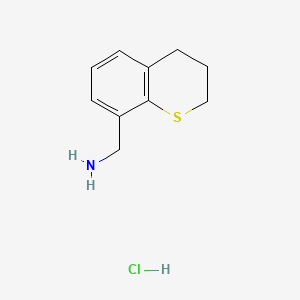
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
